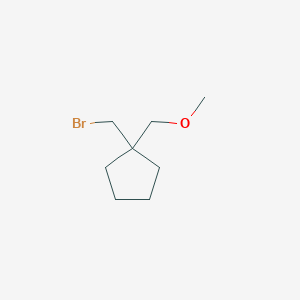

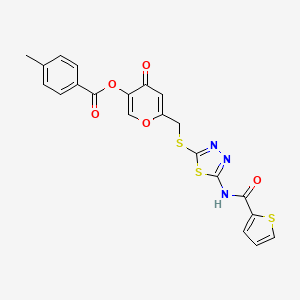

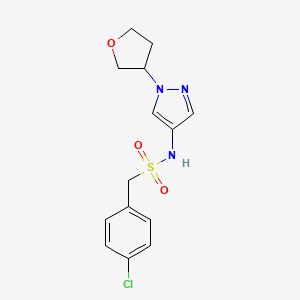

![molecular formula C11H23NO2 B2717652 tert-Butyl 3-[(2-methylpropyl)amino]propanoate CAS No. 175071-95-1](/img/structure/B2717652.png)

tert-Butyl 3-[(2-methylpropyl)amino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 3-[(2-methylpropyl)amino]propanoate” is a synthetic organic compound. It is also known as β-Alanine, N-(2-methylpropyl)-, 1,1-dimethylethyl ester . The molecular formula of this compound is C11H23NO2 and it has a molecular weight of 201.31 .

Synthesis Analysis

The synthesis of tert-butyl compounds, including tert-Butyl 3-[(2-methylpropyl)amino]propanoate, often involves the use of tert-butanol as a starting material . The process typically involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis

The InChI code for tert-Butyl 3-[(2-methylpropyl)amino]propanoate is 1S/C11H23NO2/c1-10(2,3)14-9(13)5-7-12(4)8-6-11/h5-8,11H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications

Synthesis of Lactam Cyclic Peptides

The compound can be used in the synthesis of lactam cyclic peptides under mild, metal-free conditions . Lactam cyclic peptides are a class of interesting and pharmaceutically active molecules. For example, pasireotide and bremelanotide, which incorporate cyclized backbone chain amide and side chain amide cyclization respectively, have been developed to treat acromegaly and sexual dysfunction .

Preparation of Heterocycles, Alkaloids, and Unsaturated Amino Acids

tert-Butyl propiolate, a related compound, may be used in the preparation of heterocycles, alkaloids, and unsaturated amino acids . It’s possible that tert-Butyl 3-[(2-methylpropyl)amino]propanoate could have similar applications.

Synthesis of New Silane Coupling Agents

In order to develop a new silane coupling agent that can be used as a coupling agent and initiator, a related compound, (3-(tert-butylperoxy)propyl)trimethoxysilane, was synthesized . tert-Butyl 3-[(2-methylpropyl)amino]propanoate might be used in a similar way.

Synthesis of Key Intermediates for Natural Products

®-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate of the natural product Biotin, was synthesized from L-cystine . tert-Butyl 3-[(2-methylpropyl)amino]propanoate could potentially be used in the synthesis of similar intermediates.

Safety and Hazards

properties

IUPAC Name |

tert-butyl 3-(2-methylpropylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-9(2)8-12-7-6-10(13)14-11(3,4)5/h9,12H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPMFXIYPBJPLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

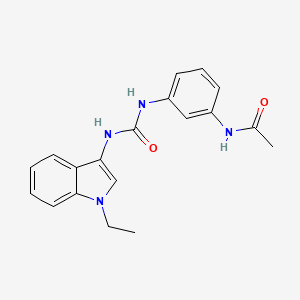

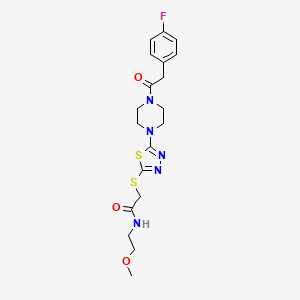

![1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2717569.png)

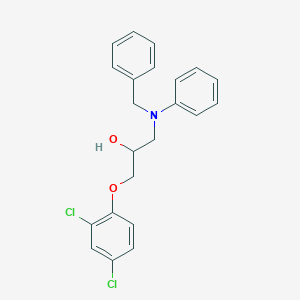

![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione](/img/structure/B2717575.png)

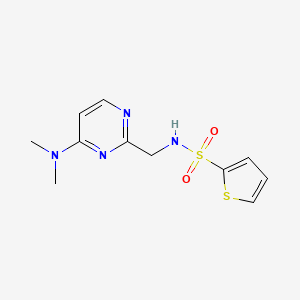

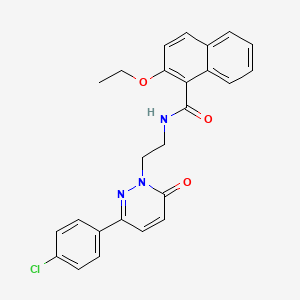

![N-(4-fluorobenzyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2717587.png)

![Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/no-structure.png)